molecular formula C7H11ClSSi B8657816 (3-Chlorothiophen-2-yl)trimethylsilane

(3-Chlorothiophen-2-yl)trimethylsilane

Cat. No.: B8657816
M. Wt: 190.77 g/mol
InChI Key: MYECGOOHWUKLCY-UHFFFAOYSA-N
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Description

(3-Chlorothiophen-2-yl)trimethylsilane (CAS 127729-24-2, molecular formula C₇H₁₁ClSSi) is a thiophene-based organosilicon compound featuring a chlorine substituent at the 3-position of the thiophene ring and a trimethylsilyl (-Si(CH₃)₃) group at the 2-position . The thiophene ring’s electron-rich aromatic system, combined with the steric bulk of the silyl group and the electron-withdrawing chlorine, makes this compound a versatile intermediate in organic synthesis, particularly in the development of conductive polymers, agrochemicals, and pharmaceuticals. Its molecular weight is approximately 190.61 g/mol (calculated from atomic masses), and its structure is distinct due to the interplay of sulfur, chlorine, and silicon substituents.

Properties

Molecular Formula

C7H11ClSSi

Molecular Weight

190.77 g/mol

IUPAC Name

(3-chlorothiophen-2-yl)-trimethylsilane

InChI

InChI=1S/C7H11ClSSi/c1-10(2,3)7-6(8)4-5-9-7/h4-5H,1-3H3

InChI Key

MYECGOOHWUKLCY-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=C(C=CS1)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Trimethyl-2-thienylsilane (CAS 18245-28-8)
  • Molecular Formula : C₇H₁₂SSi
  • Molecular Weight : 156.32 g/mol
  • Key Features : Lacks the chlorine substituent but retains the trimethylsilyl group on the thiophene ring.
  • Reactivity/Applications : The absence of chlorine reduces electrophilicity, making it less reactive toward nucleophilic substitution. It is commonly used as a building block in materials science for modifying electronic properties of polymers .
(3-Chlorophenyl)trimethylsilane (CAS 4405-42-9)
  • Molecular Formula : C₉H₁₃ClSi
  • Molecular Weight : ~184.54 g/mol (calculated)
  • Key Features : Replaces the thiophene ring with a benzene ring while retaining the 3-chloro and trimethylsilyl groups.
  • Reactivity/Applications: The benzene ring’s lower electron density compared to thiophene reduces aromatic stabilization. The logP (octanol-water partition coefficient) is 2.885, indicating moderate hydrophobicity . Used in cross-coupling reactions and as a hydrophobic moiety in surfactants.
Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane (CAS 159087-46-4)
  • Molecular Formula : C₁₁H₂₁BO₂Si
  • Molecular Weight : 224.18 g/mol
  • Key Features : Contains a dioxaborolane group linked via an ethynyl spacer to the silicon atom.
  • Reactivity/Applications : The boron group enables participation in Suzuki-Miyaura cross-couplings. Its synthesis involves reactions with potassium hydrogen carbonate in 1,2-dimethoxyethane at 50°C .
[1-(3,3-Dimethyloxiran-2-ylmethyl)-3,7-dimethylocta-2,6-dienyl]trimethylsilane
  • Molecular Formula: Not explicitly provided (complex structure with epoxide and terpene-like chains).
  • Key Features : Combines a trimethylsilyl group with an epoxide and conjugated dienes.
  • Reactivity/Applications : Likely used in natural product synthesis or fragrances. Evidence suggests sensitivity to environmental conditions, as its concentration decreases under biological stress .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
(3-Chlorothiophen-2-yl)trimethylsilane 127729-24-2 C₇H₁₁ClSSi 190.61 Cl, thiophene, -Si(CH₃)₃ Conductive polymers, intermediates
Trimethyl-2-thienylsilane 18245-28-8 C₇H₁₂SSi 156.32 Thiophene, -Si(CH₃)₃ Materials science, electronics
(3-Chlorophenyl)trimethylsilane 4405-42-9 C₉H₁₃ClSi 184.54 Cl, benzene, -Si(CH₃)₃ Organometallic synthesis, surfactants
Trimethyl(dioxaborolane-ethynyl)silane 159087-46-4 C₁₁H₂₁BO₂Si 224.18 Dioxaborolane, ethynyl, -Si(CH₃)₃ Cross-coupling reactions

Reactivity and Stability

  • Electronic Effects : The thiophene ring in the target compound enhances electron density compared to benzene, favoring electrophilic substitution at the 5-position (para to chlorine) .
  • Steric Effects : The trimethylsilyl group hinders reactions at the 2-position, making it a useful protecting group in multistep syntheses.
  • Hydrolysis Sensitivity : Silicon-chlorine bonds (absent here) are typically labile, but the C-Si bond in these compounds is stable under mild conditions. However, the chlorine on the thiophene may facilitate nucleophilic aromatic substitution.

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